In-Depth Technical Guide: 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
In-Depth Technical Guide: 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. This naphthalimide-based fluorescent dye is a valuable tool in molecular biology and drug development, primarily for the labeling of oligonucleotides and nucleic acids. Its ability to intercalate with DNA and RNA, coupled with its fluorescent properties, makes it a versatile probe for various research applications. This document details the compound's physicochemical characteristics, provides a likely synthetic pathway with experimental considerations, and discusses its primary application in nucleic acid research.
Chemical Structure and Properties
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a synthetic fluorescent molecule characterized by a planar 4-acetamido-1,8-naphthalimide core linked to a hexanoic acid chain. The naphthalimide moiety is responsible for the compound's fluorescence, while the hexanoic acid linker provides a functional group for conjugation to other molecules, such as oligonucleotides.
Chemical Structure:
Chemical Structure of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Physicochemical Properties
A summary of the key physicochemical properties of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 172227-59-7 | [1][2] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | - |
| Molecular Weight | 380.39 g/mol | - |
| Appearance | Solid | [1][2] |
| Purity | ≥95% (HPCE) | [1] |
| Solubility | Soluble in water and DMSO | [1][2] |
| Fluorescence | λex 364 nm, λem 476 nm (in 0.1 M phosphate buffer, pH 7.0) | [1] |
| Storage | Store at -20°C, protect from light and moisture | [1][2] |
| Stability | Stable for at least 2 years when stored correctly | [1][2] |
Synthesis and Experimental Protocols
Synthesis of 4-Amino-1,8-naphthalic Anhydride (Intermediate 1)
The synthesis of the key intermediate, 4-amino-1,8-naphthalic anhydride, typically starts from acenaphthene and proceeds through nitration, oxidation, and reduction steps.
Synthetic Pathway to 4-Amino-1,8-naphthalic Anhydride
Experimental Protocol (based on optimized procedures for the intermediate):
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Step 1: Nitration of Acenaphthene:
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Dissolve acenaphthene in glacial acetic acid.
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Cool the mixture in an ice bath.
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Slowly add a mixture of nitric acid and glacial acetic acid dropwise while maintaining a low temperature.
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After the addition is complete, continue stirring for a specified period.
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Filter the reaction mixture and wash the precipitate with water until neutral to obtain 5-nitroacenaphthene.
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Step 2: Oxidation of 5-Nitroacenaphthene:
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Suspend 5-nitroacenaphthene in glacial acetic acid.
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Add an oxidizing agent, such as sodium dichromate, in portions.
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Reflux the mixture for several hours.
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Cool the reaction mixture and pour it into cold water.
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Filter the precipitate and wash it with water to yield 4-nitro-1,8-naphthalic anhydride.
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Step 3: Reduction of 4-Nitro-1,8-naphthalic Anhydride:
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Suspend 4-nitro-1,8-naphthalic anhydride in an appropriate solvent (e.g., ethanol, water).
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Add a reducing agent, such as sodium sulfide or tin(II) chloride in the presence of hydrochloric acid.
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Heat the mixture under reflux until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize it to precipitate the product.
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Filter the precipitate, wash it with water, and dry to obtain 4-amino-1,8-naphthalic anhydride.
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Synthesis of 4-Acetamido-1,8-naphthalic Anhydride (Intermediate 2)
Experimental Protocol:
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Suspend 4-amino-1,8-naphthalic anhydride in a suitable solvent, such as acetic acid or pyridine.
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Add acetic anhydride in excess.
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Heat the mixture under reflux for a period sufficient to ensure complete acetylation (typically monitored by TLC).
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Cool the reaction mixture and pour it into ice water to precipitate the product.
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Filter the solid, wash it thoroughly with water, and dry to yield 4-acetamido-1,8-naphthalic anhydride.
Synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid (Final Product)
The final step involves the condensation of 4-acetamido-1,8-naphthalic anhydride with 6-aminohexanoic acid. This reaction is analogous to the synthesis of N-(5-carboxypentyl)-4-fluoro-1,8-naphthalimide.[3]
Final Condensation Step
Experimental Protocol (based on analogous reactions): [3]
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Dissolve 4-acetamido-1,8-naphthalic anhydride in a suitable solvent, such as glacial acetic acid.
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Add an equimolar amount of 6-aminohexanoic acid to the solution.
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Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature.
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Pour the cooled mixture into ice water to precipitate the crude product.
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Filter the precipitate and wash it extensively with water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid.
Applications in Research and Drug Development
The primary application of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is as a fluorescent label for oligonucleotides and nucleic acids.[4] Its planar naphthalimide structure allows it to intercalate into the base pairs of DNA and RNA, or to act as a groove binder.[1][2] The hexanoic acid linker provides a convenient point of attachment for covalent linkage to the 5' or 3' end of an oligonucleotide.
Fluorescent Labeling of Oligonucleotides
The carboxylic acid group of the molecule can be activated (e.g., as an N-hydroxysuccinimide ester) to react with a primary amine group on a modified oligonucleotide. This results in a stable amide bond, covalently attaching the fluorescent dye to the nucleic acid.
Workflow for Oligonucleotide Labeling
Applications of Labeled Oligonucleotides
Fluorescently labeled oligonucleotides are essential tools in a wide range of molecular biology techniques, including:
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Fluorescence in situ Hybridization (FISH): Labeled probes are used to detect specific DNA or RNA sequences within cells and tissues, enabling the visualization of chromosome abnormalities and gene expression patterns.
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DNA Microarrays: Labeled nucleic acids are hybridized to arrays of complementary probes to analyze gene expression levels on a large scale.
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Real-time PCR: Labeled probes can be used to monitor the amplification of specific DNA sequences in real-time.
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Fluorescence Resonance Energy Transfer (FRET): When used in conjunction with another fluorophore, FRET-based assays can be designed to study molecular interactions and conformational changes in nucleic acids.
The use of non-radioactive labels like 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid has become increasingly important for both medical diagnostics and fundamental research due to safety and disposal advantages over radiolabeling.[1][2]
Conclusion
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a well-established fluorescent dye with significant utility in molecular biology and related fields. Its straightforward, albeit multi-step, synthesis and versatile labeling chemistry make it an accessible tool for researchers. The strong fluorescence and DNA/RNA intercalating properties of the naphthalimide core provide high sensitivity in a variety of applications. This technical guide serves as a valuable resource for scientists and professionals seeking to utilize this compound in their research and development endeavors.
